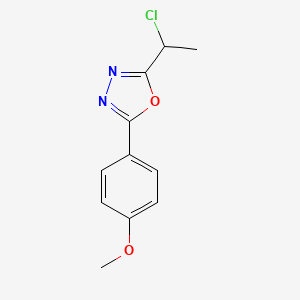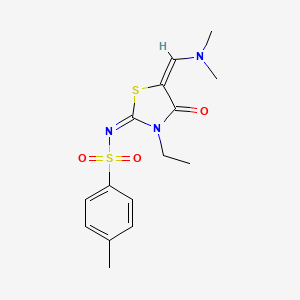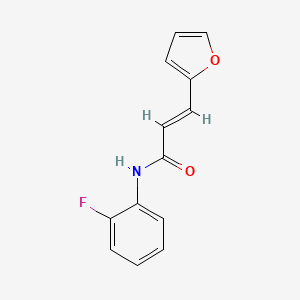![molecular formula C17H13N5OS B2474468 N-{[3-(thiophène-2-yl)pyrazine-2-yl]méthyl}-1H-1,3-benzodiazole-5-carboxamide CAS No. 2034612-98-9](/img/structure/B2474468.png)
N-{[3-(thiophène-2-yl)pyrazine-2-yl]méthyl}-1H-1,3-benzodiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide is a complex organic compound that features a combination of pyrazine, thiophene, and benzodiazole moieties
Applications De Recherche Scientifique
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Materials Science: The electronic properties of this compound, such as its HOMO-LUMO energy gap, make it suitable for use in organic electronics and nonlinear optical materials.
Biological Studies: Its ability to interact with various enzymes and receptors makes it a valuable tool in biochemical research.
Mécanisme D'action
Target of Action
Similar compounds have been reported to have significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biochemical pathways or proteins in Mycobacterium tuberculosis.
Mode of Action
Based on the structure and the known activity of similar compounds, it is likely that this compound interacts with its targets, possibly enzymes or proteins, in a way that inhibits their function, leading to the observed anti-tubercular activity .
Biochemical Pathways
Given the reported anti-tubercular activity of similar compounds, it is likely that this compound affects pathways critical for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The reported anti-tubercular activity suggests that the compound is likely to have sufficient bioavailability to reach its targets within mycobacterium tuberculosis .
Result of Action
The reported anti-tubercular activity of similar compounds suggests that the compound likely leads to the inhibition of critical biochemical pathways or proteins in mycobacterium tuberculosis, resulting in the inhibition of the bacteria’s growth or survival .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid, mediated by titanium tetrachloride (TiCl₄), to form 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide.
Suzuki Cross-Coupling Reaction: The intermediate compound is then subjected to a Suzuki cross-coupling reaction with various aryl or heteroaryl boronic acids/pinacol esters to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiophene and pyrazine rings.
Reduction: Reduced forms of the benzodiazole and pyrazine rings.
Substitution: Substituted derivatives with various functional groups attached to the pyrazine or thiophene rings.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides: These compounds share a similar core structure and are synthesized via similar routes.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds also feature pyrazine and benzamide moieties and are investigated for their anti-tubercular activity.
Uniqueness
N-{[3-(thiophen-2-yl)pyrazin-2-yl]methyl}-1H-1,3-benzodiazole-5-carboxamide is unique due to its combination of pyrazine, thiophene, and benzodiazole rings, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3H-benzimidazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c23-17(11-3-4-12-13(8-11)22-10-21-12)20-9-14-16(19-6-5-18-14)15-2-1-7-24-15/h1-8,10H,9H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLIJBVJTEOMBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2474385.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2474387.png)






![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)





